![molecular formula H2Na2O7Sb2 B15124028 Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate](/img/structure/B15124028.png)
Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate involves the reaction of antimony trioxide with sodium hydroxide. The reaction is typically carried out in an aqueous medium, followed by crystallization and drying to obtain the final product. Industrial production methods often involve the use of ozone as an oxidizing agent to improve the yield and purity of the compound .
Análisis De Reacciones Químicas
Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include strong acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of strong acids, the compound can be converted to antimony pentoxide .
Aplicaciones Científicas De Investigación
Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate has several scientific research applications. It is used as a glass clarifying agent in the production of high-quality glass, including solar glass. It is also used as a flame retardant in plastics and textiles. Additionally, the compound has applications in the field of analytical chemistry as a reagent for the detection of certain metal ions .
Mecanismo De Acción
The mechanism of action of disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate involves its ability to interact with metal ions and other chemical species. The compound can form complexes with metal ions, which can alter their chemical properties and reactivity. This property is particularly useful in its applications as a glass clarifying agent and flame retardant .
Comparación Con Compuestos Similares
Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate is similar to other antimony-based compounds, such as antimony trioxide and antimony pentoxide. it has unique properties that make it particularly suitable for certain applications. For example, its ability to form stable complexes with metal ions makes it an effective glass clarifying agent. Other similar compounds include potassium pyroantimonate and sodium antimonate .
Propiedades
Fórmula molecular |
H2Na2O7Sb2 |
|---|---|
Peso molecular |
403.51 g/mol |
Nombre IUPAC |
disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate |
InChI |
InChI=1S/2Na.2H2O.5O.2Sb/h;;2*1H2;;;;;;;/q2*+1;;;;;;2*-1;2*+1/p-2 |
Clave InChI |
RURQIMRKMDEGBS-UHFFFAOYSA-L |
SMILES canónico |
O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


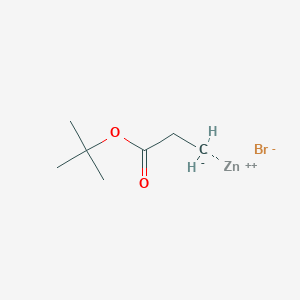
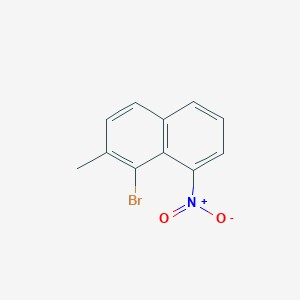
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)
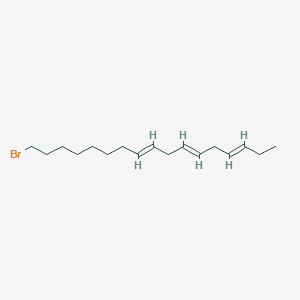
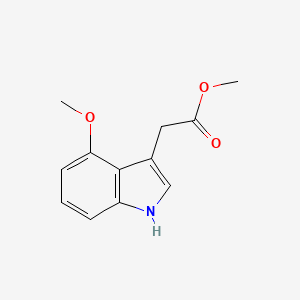
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B15123978.png)
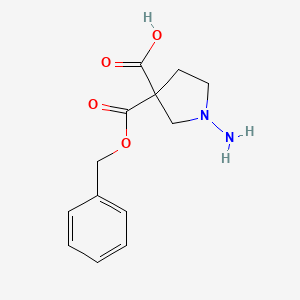
![1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15123984.png)
![Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B15123989.png)
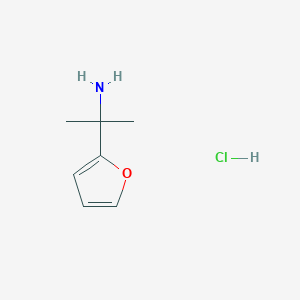
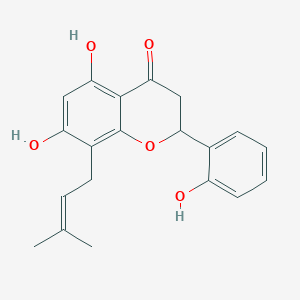
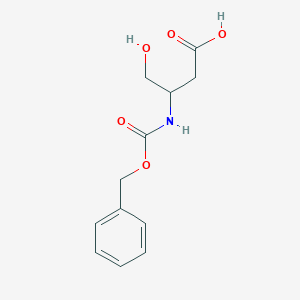
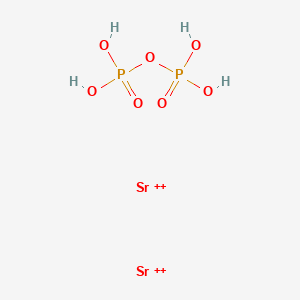
![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-6-[(E)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B15124019.png)
